Benzenesulfonyl fluoride, 2-(chloromethyl)-
Overview
Description
Benzenesulfonyl fluoride, 2-(chloromethyl)- is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl fluoride, 2-(chloromethyl)- typically involves the chlorination of toluene followed by sulfonation and fluorination. One common method includes:
Chlorination Stage: Toluene is chlorinated in the presence of a catalyst and an inhibitor at around 50°C.
Sulfonation Stage: The chlorinated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Fluorination Stage: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF2) to obtain the sulfonyl fluoride derivative.
Industrial Production Methods
Industrial production methods for Benzenesulfonyl fluoride, 2-(chloromethyl)- often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 2-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfone under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated compounds.
Reduction: Products include sulfonamides and sulfones.
Scientific Research Applications
Benzenesulfonyl fluoride, 2-(chloromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonyl fluoride, 2-(chloromethyl)- involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Benzylsulfonyl fluoride: Lacks the chloromethyl group but contains the sulfonyl fluoride group attached to a benzene ring.
2-(Bromomethyl)benzene-1-sulfonyl fluoride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
Benzenesulfonyl fluoride, 2-(chloromethyl)- is unique due to the presence of both the chloromethyl and sulfonyl fluoride groups, which confer distinct reactivity patterns. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the sulfonyl fluoride group provides electrophilic reactivity useful in enzyme inhibition studies .
Properties
IUPAC Name |
2-(chloromethyl)benzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQKQFYORDSUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274794 | |
Record name | 2-(Chloromethyl)benzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447-62-1 | |
Record name | 2-(Chloromethyl)benzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)benzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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